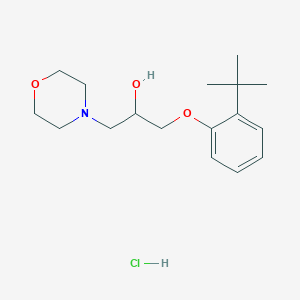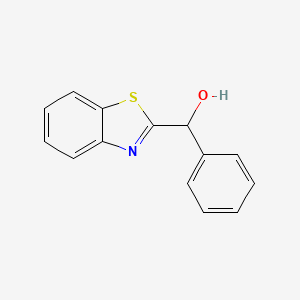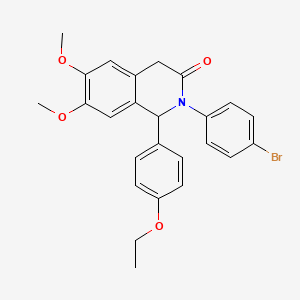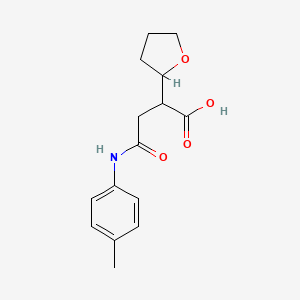![molecular formula C17H12F3N3O2S2 B5149855 2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE](/img/structure/B5149855.png)
2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound that features a thienyl group, a pyrimidinyl group, and a trifluoromethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinyl group can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Aplicaciones Científicas De Investigación
2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for therapeutic applications, such as anti-inflammatory or antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies to elucidate .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thienyl and pyrimidinyl derivatives, such as:
- 2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE
- 1-Phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}ethanone
Uniqueness
What sets 2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of the trifluoromethoxy group, in particular, can enhance its stability and bioactivity compared to similar compounds .
Propiedades
IUPAC Name |
2-(4-thiophen-2-ylpyrimidin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S2/c18-17(19,20)25-12-5-3-11(4-6-12)22-15(24)10-27-16-21-8-7-13(23-16)14-2-1-9-26-14/h1-9H,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRJFIVBEVCUDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopentyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide](/img/structure/B5149779.png)
![3-(2-chloro-6-fluorophenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5149794.png)
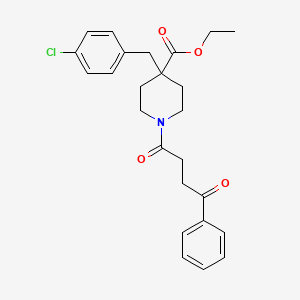
![(3Z)-5-(4-bromophenyl)-3-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]furan-2-one](/img/structure/B5149811.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5149815.png)
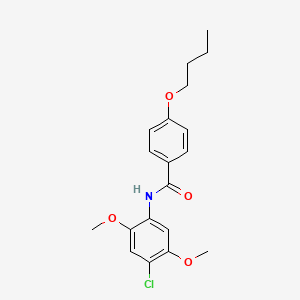
![(3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5149847.png)
![(5Z)-1-(3-chloro-2-methylphenyl)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5149857.png)
![3-allyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B5149860.png)
![[(1R,2R)-1-[ethyl(methyl)amino]-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B5149864.png)
